molecular formula C13H10ClFS B7998750 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998750
M. Wt: 252.73 g/mol
InChI Key: RORARHHDMIZESY-UHFFFAOYSA-N
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Description

1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10ClFS It is a derivative of benzene, where a chlorine atom is attached to the first carbon, and a 3-fluorophenylsulfanylmethyl group is attached to the third carbon

Preparation Methods

The synthesis of 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorophenylsulfanylmethyl chloride.

    Reaction Conditions: The 3-fluorophenylsulfanylmethyl chloride is then reacted with benzene in the presence of a catalyst, such as aluminum chloride (AlCl3), under Friedel-Crafts alkylation conditions.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the sulfanyl group to a thiol.

Scientific Research Applications

1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

    1-Chloro-3-[(3-chlorophenyl)sulfanylmethyl]benzene: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    1-Chloro-3-[(3-bromophenyl)sulfanylmethyl]benzene:

    1-Chloro-3-[(3-methylphenyl)sulfanylmethyl]benzene: The methyl group can alter the compound’s steric and electronic properties, impacting its reactivity and interactions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

1-chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORARHHDMIZESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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